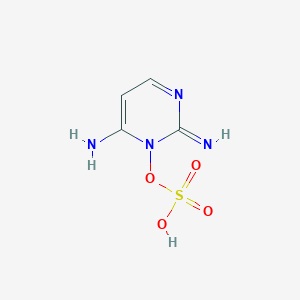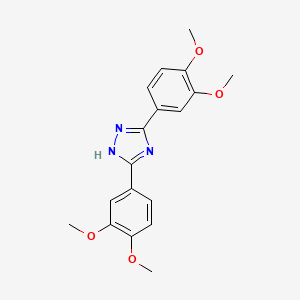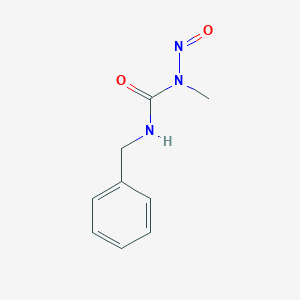
N'-Benzyl-N-methyl-N-nitrosourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-Benzyl-N-methyl-N-nitrosourea is a chemical compound known for its mutagenic and carcinogenic properties. It belongs to the class of nitrosoureas, which are known for their ability to alkylate DNA, leading to mutations and potential carcinogenesis . This compound is of significant interest in scientific research due to its potent biological effects and its use as a model compound in various studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-Benzyl-N-methyl-N-nitrosourea can be synthesized through the reaction of N-methyl-N-nitrosourea with benzyl chloride under specific conditions. The reaction typically involves the use of a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the reaction . The reaction is carried out at low temperatures to prevent decomposition of the nitrosourea compound.
Industrial Production Methods
While there is limited information on the large-scale industrial production of N’-Benzyl-N-methyl-N-nitrosourea, the synthesis methods used in laboratory settings can be scaled up with appropriate modifications to reaction conditions and equipment. The key challenge in industrial production is ensuring the stability of the compound during synthesis and storage.
Chemical Reactions Analysis
Types of Reactions
N’-Benzyl-N-methyl-N-nitrosourea undergoes several types of chemical reactions, including:
Alkylation: The compound can transfer its alkyl group to nucleophiles, such as DNA bases, leading to mutations.
Hydrolysis: In aqueous conditions, the compound can hydrolyze to form benzylamine and N-methyl-N-nitrosourea.
Common Reagents and Conditions
Alkylation: Common reagents include nucleophiles like DNA bases, and the reaction is typically carried out in aqueous or organic solvents.
Hydrolysis: This reaction occurs in the presence of water or aqueous solutions, often under acidic or basic conditions.
Major Products Formed
Scientific Research Applications
N’-Benzyl-N-methyl-N-nitrosourea is used in various scientific research applications, including:
Mechanism of Action
N’-Benzyl-N-methyl-N-nitrosourea exerts its effects primarily through alkylation of DNA. The compound transfers its alkyl group to nucleophilic sites on DNA bases, leading to mutations and potential carcinogenesis . The molecular targets include guanine and adenine bases in DNA, and the pathways involved are those related to DNA repair and cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N-nitrosourea: Another nitrosourea compound with similar alkylating properties.
N-Nitroso-N-methylurea: Known for its mutagenic and carcinogenic effects.
Uniqueness
N’-Benzyl-N-methyl-N-nitrosourea is unique due to its benzyl group, which enhances its ability to induce mutations compared to other nitrosoureas . The presence of the benzyl group also affects the compound’s stability and reactivity, making it a valuable model for studying the effects of alkylating agents on DNA .
Properties
CAS No. |
112899-75-9 |
|---|---|
Molecular Formula |
C9H11N3O2 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
3-benzyl-1-methyl-1-nitrosourea |
InChI |
InChI=1S/C9H11N3O2/c1-12(11-14)9(13)10-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,10,13) |
InChI Key |
QKWJOOYYNDMTFR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)NCC1=CC=CC=C1)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




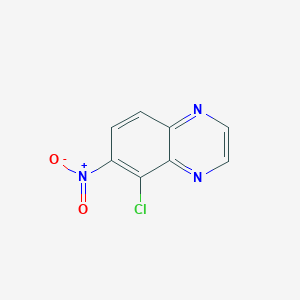
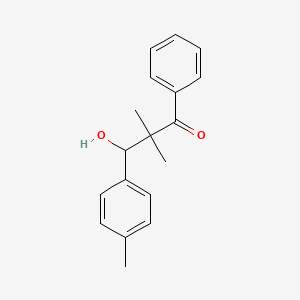



![Ethyl 3-methyl-2-oxabicyclo[3.1.0]hex-3-ene-6-carboxylate](/img/structure/B14318710.png)
![1-Methyl-4-{[(naphthalen-1-yl)carbamoyl]amino}pyridin-1-ium iodide](/img/structure/B14318714.png)

![Phenyl [2,5-dibutoxy-4-(morpholin-4-yl)phenyl]carbamate](/img/structure/B14318717.png)
